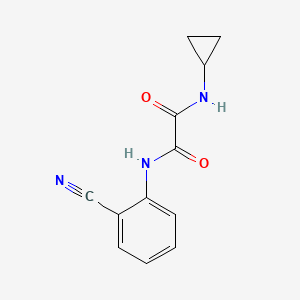![molecular formula C18H15N3O4 B2802732 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1170214-13-7](/img/structure/B2802732.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is part of a class of compounds that have attracted interest due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a benzo[d][1,3]dioxole subunit . The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound has been studied using single crystal X-ray crystallographic results . The molecular geometry of the compound has also been reported .Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Drug Design
Compounds structurally similar to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide are explored in medicinal chemistry for their potential therapeutic effects. For instance, certain acetamide derivatives have been synthesized and evaluated for their inhibitory effects on PI3Kα and mTOR, crucial pathways in cancer progression (Stec et al., 2011). Another study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
2. Material and Corrosion Science
Certain acetamide derivatives, including those structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide, have been synthesized and assessed as corrosion inhibitors. These compounds have shown promise in protecting steel against corrosion in acidic and oil mediums, indicating their potential utility in industrial applications (Yıldırım & Cetin, 2008).
3. Pharmacology
Acetamide derivatives have been synthesized and investigated for various pharmacological activities. For example, KX2-391, an N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, was found to be a highly selective Src substrate binding site inhibitor with potential anticancer activities (Fallah-Tafti et al., 2011).
4. Antimicrobial and Antioxidant Research
Derivatives of acetamides have also been synthesized and evaluated for antimicrobial and antioxidant properties. Some compounds have demonstrated significant activity against bacteria and fungi, along with potent antioxidant activities, highlighting their potential in developing new therapeutic agents (Naraboli & Biradar, 2017).
Zukünftige Richtungen
The future directions for the research and development of this compound could involve further exploration of its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies could be conducted to understand its mechanism of action and to evaluate its safety and efficacy.
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-12-3-5-19-6-4-12)9-14-8-16(25-21-14)13-1-2-15-17(7-13)24-11-23-15/h1-8H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKXAWTJUEIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)
![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)

![3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2802661.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)



![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2802672.png)